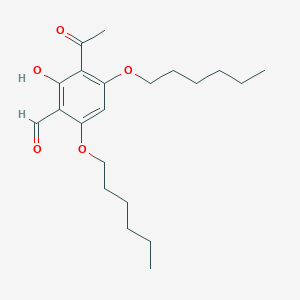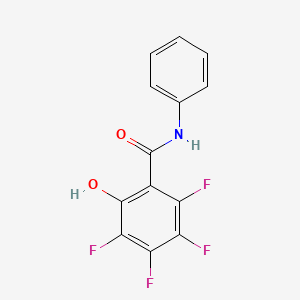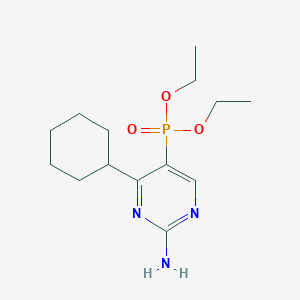
9H-Thioxanthen-9-one, 3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 3-(1-methylethyl)- is a chemical compound with the molecular formula C16H14OS. It is a derivative of thioxanthone, which is known for its photochemical properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- typically involves the Friedel-Crafts acylation of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride . This method is a special case of the Friedel-Crafts acylation reaction, which is commonly used to introduce acyl groups into aromatic compounds.
Industrial Production Methods
In industrial settings, the production of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthen-9-one, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thioxanthenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthenes.
Substitution: Various substituted thioxanthones depending on the reagents used.
Scientific Research Applications
9H-Thioxanthen-9-one, 3-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a sensitizer in photochemical studies.
Biology: Investigated for its potential use in photodynamic therapy and as a fluorescent probe.
Industry: Employed in the production of coatings, inks, and adhesives due to its photochemical properties.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- involves its ability to absorb light and undergo photochemical reactions. Upon irradiation, the compound can generate reactive oxygen species, which can damage cellular components such as DNA and proteins. This property is exploited in photodynamic therapy for cancer treatment . Additionally, the compound can inhibit DNA synthesis and topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: A parent compound with similar photochemical properties but lacks the isopropyl group.
2-Isopropylthioxanthone: Similar structure but with the isopropyl group at a different position.
2-Chloro-9H-thioxanthen-9-one: Contains a chlorine atom instead of an isopropyl group.
Uniqueness
9H-Thioxanthen-9-one, 3-(1-methylethyl)- is unique due to the presence of the isopropyl group at the 3-position, which can influence its reactivity and photochemical properties. This structural variation can lead to differences in its applications and effectiveness in various fields.
Properties
CAS No. |
138249-96-4 |
|---|---|
Molecular Formula |
C16H14OS |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
3-propan-2-ylthioxanthen-9-one |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-8-13-15(9-11)18-14-6-4-3-5-12(14)16(13)17/h3-10H,1-2H3 |
InChI Key |
FBKCIXGXXJOPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)

![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)







![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
